2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRZLQTNWLTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669672 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-03-4 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzene derivatives.
Scientific Research Applications
Synthesis and Reactions
The synthesis of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene typically involves halogenation and nucleophilic substitution reactions. Common methods include:
- Bromination of Benzene Derivatives : Starting from suitable precursors, bromination introduces the bromine atom.
- Nucleophilic Substitution : The difluoromethoxy and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Reaction Types
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles.
- Oxidation/Reduction : The compound can undergo redox reactions, altering its oxidation state.
- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form more complex organic structures.
Chemistry
This compound serves as a critical building block in organic synthesis. Its unique structure allows it to be utilized in creating more complex molecules for pharmaceuticals and agrochemicals.
Biology
Research indicates potential biological activities associated with this compound, particularly its derivatives, which are being studied for:
- Antimicrobial Properties : Investigations into its effectiveness against various pathogens.
- Anticancer Activities : Studies on its ability to inhibit cancer cell growth through interaction with specific molecular targets.
Medicine
The compound is under exploration for its role in drug discovery, particularly in targeting enzymes and receptors involved in disease pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Industry
In industrial applications, this compound is utilized in:
- Agrochemical Production : Development of pesticides and herbicides with enhanced efficacy.
- Material Science : Creation of advanced materials such as polymers and coatings that require specific chemical properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various halogenated benzene derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Drug Development
Research conducted at a pharmaceutical company focused on synthesizing derivatives of this compound to target specific cancer pathways. Initial findings showed promising results in inhibiting tumor growth in vitro, leading to further studies on its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
- CAS No.: 954236-03-4 (primary identifier) , 954236-13-6 (alternative CAS in safety documentation, likely a positional isomer or typographical variant)
- Molecular Formula : C₈H₄BrF₅O
- Molecular Weight : 291.01 g/mol
- Purity : Typically ≥98% for research applications
Applications :
This compound serves as a versatile organic building block in medicinal chemistry, agrochemicals, and materials science. Its unique combination of electron-withdrawing groups (Br, CF₃) and the difluoromethoxy moiety enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical differences between the target compound and its closest analogues:
Reactivity and Functional Group Influence
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group in the target compound significantly increases electron deficiency at the benzene ring, directing electrophilic substitution to the meta position relative to CF₃. This contrasts with 1-bromo-4-(difluoromethoxy)benzene , where the absence of CF₃ allows higher yields in Pd-catalyzed arylations with nitrogen-containing heterocycles (e.g., 93% yield with imidazo[1,2-b]pyridazine) .
- Halogen Diversity : The bromine atom in the target compound facilitates cross-coupling reactions, while chlorine in analogues (e.g., 1-bromo-2-chloro-4-(trifluoromethoxy)benzene ) offers orthogonal reactivity for sequential functionalization.
- Fluorinated Alkoxy Groups: Difluoromethoxy (OCF₂H) vs. trifluoromethoxy (OCF₃) substituents alter steric and electronic profiles.
Biological Activity
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of multiple fluorine substituents, which can significantly influence its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C8H4BrF5O
- Molecular Weight : 303.01 g/mol
- Physical Form : Liquid
- Purity : 97%
- InChI Key : HAZRZLQTNWLTNL-UHFFFAOYSA-N
The biological activity of fluorinated compounds like this compound is often linked to their ability to interact with biological targets through various mechanisms, including:
- Lipophilicity Modulation : The presence of trifluoromethyl and difluoromethoxy groups increases lipophilicity, affecting absorption and distribution within biological systems .
- Halogen Bonding : The fluorine atoms can participate in halogen bonding, which may enhance binding affinity to certain proteins or receptors .
- Metabolic Stability : Fluorinated compounds typically exhibit increased metabolic stability, making them more resistant to enzymatic degradation .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antifungal Activity : Some CF3-containing compounds have shown antifungal properties, suggesting potential applications in treating fungal infections .
- Inhibition of Enzymatic Activity : Certain derivatives targeting enzymes involved in cancer pathways have demonstrated significant inhibitory effects, indicating potential for anticancer therapies .
- Neuropharmacological Effects : Compounds with similar fluorinated moieties have been studied for their effects on neurotransmitter systems, potentially influencing conditions such as epilepsy and anxiety disorders .
Study 1: Anticancer Activity
A study investigating the effects of trifluoromethyl-substituted compounds on cancer cell lines found that certain derivatives exhibited enhanced cytotoxicity compared to non-fluorinated analogs. The mechanism was attributed to increased interaction with cellular targets involved in apoptosis pathways.
Study 2: Antifungal Properties
Research published in a prominent journal highlighted the antifungal efficacy of compounds similar to this compound against Candida species. The study demonstrated that these compounds disrupt fungal cell membrane integrity.
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
